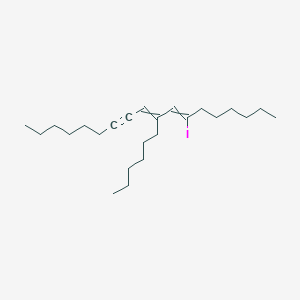
9-Hexyl-7-iodooctadeca-7,9-dien-11-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hexyl-7-iodooctadeca-7,9-dien-11-yne is an organic compound with the molecular formula C24H41I. It is characterized by the presence of an iodine atom, a hexyl group, and multiple unsaturated bonds, including double and triple bonds. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hexyl-7-iodooctadeca-7,9-dien-11-yne typically involves multi-step organic reactions. One common synthetic route starts with the preparation of intermediate compounds such as 2-hexyl-1,4-diene, which is then subjected to iodination and further reactions to introduce the triple bond and additional unsaturation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as laboratory-scale preparation, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hexyl-7-iodooctadeca-7,9-dien-11-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The multiple unsaturated bonds (double and triple bonds) can participate in addition reactions with reagents such as hydrogen, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include halides, amines, and thiols.
Electrophiles: For addition reactions, reagents such as hydrogen gas (H2), halogens (Cl2, Br2), and acids (HCl, HBr) are used.
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while addition reactions can result in saturated or partially saturated compounds.
Applications De Recherche Scientifique
9-Hexyl-7-iodooctadeca-7,9-dien-11-yne has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes involving unsaturated hydrocarbons.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Hexyl-7-iodooctadeca-7,9-dien-11-yne involves its ability to participate in various chemical reactions due to the presence of multiple unsaturated bonds and the iodine atom. These structural features allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Hexyl-7-bromooctadeca-7,9-dien-11-yne: Similar structure but with a bromine atom instead of iodine.
9-Hexyl-7-chlorooctadeca-7,9-dien-11-yne: Similar structure but with a chlorine atom instead of iodine.
9-Hexyl-7-fluorooctadeca-7,9-dien-11-yne: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of 9-Hexyl-7-iodooctadeca-7,9-dien-11-yne lies in the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. Iodine is a larger atom with different electronic properties, influencing the compound’s behavior in chemical reactions and its interactions with other molecules.
Propriétés
Numéro CAS |
827033-89-6 |
|---|---|
Formule moléculaire |
C24H41I |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
9-hexyl-7-iodooctadeca-7,9-dien-11-yne |
InChI |
InChI=1S/C24H41I/c1-4-7-10-13-14-15-17-20-23(19-16-11-8-5-2)22-24(25)21-18-12-9-6-3/h20,22H,4-14,16,18-19,21H2,1-3H3 |
Clé InChI |
UZNIRCVKPKAFSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC=C(CCCCCC)C=C(CCCCCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


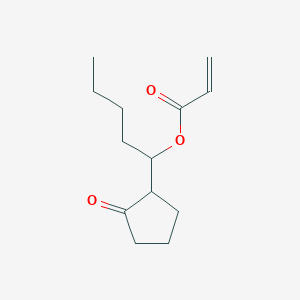
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
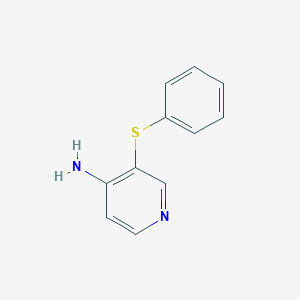
propanedioate](/img/structure/B14228060.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
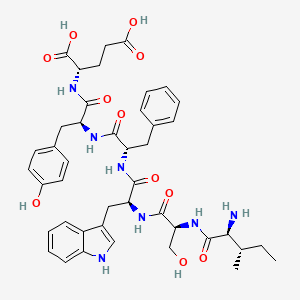
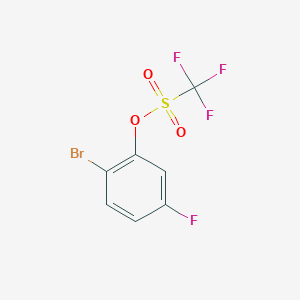
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)

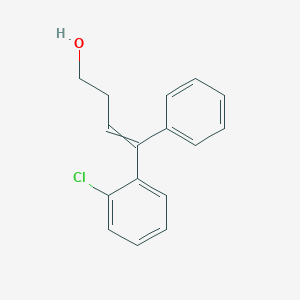
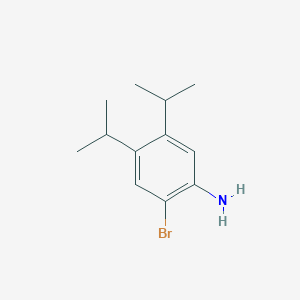

![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
